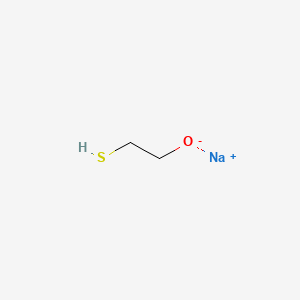

Sodium 2-mercaptoethanolate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sodium 2-mercaptoethanolate is a useful research compound. Its molecular formula is C2H5NaOS and its molecular weight is 100.12 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Chemischer Reaktionen

Reduction of Disulfide Bonds

Sodium 2-mercaptoethanolate acts as a potent reducing agent in biochemical systems. It cleaves disulfide bonds (S–S) in proteins, enabling denaturation for electrophoresis (e.g., SDS-PAGE) by breaking intermolecular and intramolecular bonds. The reaction proceeds via thiol-disulfide exchange:

Protein–S–S–Protein+2 NaSCH2CH2OH→2 Protein–SH+HOCH2CH2S–SCH2CH2OH

Key Data:

-

Effective at concentrations as low as 0.01 M in buffer solutions .

-

Oxidation to the disulfide (HOCH₂CH₂S–SCH₂CH₂OH) occurs readily in air, necessitating excess reagent .

Oxidation Reactions

In aerobic environments, this compound undergoes autoxidation, forming the corresponding disulfide. Catalysts such as cobalt(II)-phthalocyanine derivatives accelerate this process :

4 NaSCH2CH2OH+O2Co(II)-phthalocyanine2 HOCH2CH2S–SCH2CH2OH+2 NaOH

Kinetic Insights:

-

Reaction rates depend on pH, ionic strength, and catalyst type .

-

Cobalt(II)-tetrasulfophthalocyanine increases oxidation rates by stabilizing intermediate superoxide species .

Nucleophilic Substitution with Carbonyl Compounds

The thiolate reacts with aldehydes and ketones to form oxathiolanes, serving as protective groups for carbonyl functionalities :

R–CHO+NaSCH2CH2OH→R–C(O–S–CH2CH2OH)2

Stability Profile:

-

Oxathiolanes exhibit intermediate stability between dioxolanes (more stable) and dithiolanes (less stable) .

-

Deprotection is achieved via acid hydrolysis.

Coordination Chemistry with Metal Complexes

This compound participates in redox reactions with transition metals. For example, it reduces Co(III)-bound superoxide complexes to peroxo species :

CoIII(O2−)+NaSCH2CH2OH→CoIII(O22−)+HOCH2CH2S−+H+

Mechanistic Details:

-

Rate constants decrease with increasing ionic strength, implicating electrostatic effects .

-

Activation energies (~27–30 kJ/mol) suggest diffusion-limited kinetics .

Thiol-Ene Reactions

In polymer chemistry, this compound serves as a chain-transfer agent in radical polymerization (e.g., PVC production), terminating growing polymer chains via hydrogen abstraction :

Polymer–CH2CH2∙+NaSCH2CH2OH→Polymer–CH2CH3+NaSCH2CH2O∙

Applications:

Eigenschaften

CAS-Nummer |

37482-11-4 |

|---|---|

Molekularformel |

C2H5NaOS |

Molekulargewicht |

100.12 g/mol |

IUPAC-Name |

sodium;2-sulfanylethanolate |

InChI |

InChI=1S/C2H5OS.Na/c3-1-2-4;/h4H,1-2H2;/q-1;+1 |

InChI-Schlüssel |

RYBWXHDKJVRTES-UHFFFAOYSA-N |

SMILES |

C(CS)[O-].[Na+] |

Kanonische SMILES |

C(CS)[O-].[Na+] |

Key on ui other cas no. |

37482-11-4 |

Piktogramme |

Corrosive; Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.